3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid
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Overview
Description
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid is an organic compound characterized by the presence of a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with chlorosulfonic acid to form cyclopropylsulfamoyl chloride.
Attachment to the Phenyl Ring: The cyclopropylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-bromophenyl, under basic conditions to form 4-cyclopropylsulfamoyl-phenyl.
Formation of Propionic Acid Moiety: The final step involves the reaction of the 4-cyclopropylsulfamoyl-phenyl compound with a propionic acid derivative under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl ring and propionic acid moiety can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylsulfamoyl-benzoic acid: Similar structure but lacks the propionic acid moiety.
3-(4-Methylsulfamoyl-phenyl)-propionic acid: Similar structure but with a methylsulfamoyl group instead of cyclopropylsulfamoyl.
3-(4-Cyclopropylsulfamoyl-phenyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
Uniqueness
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the cyclopropylsulfamoyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(cyclopropylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBAMCSTGJZXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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